molecular formula C17H19BrN2 B4933141 1-(2-bromobenzyl)-4-phenylpiperazine CAS No. 198707-65-2

1-(2-bromobenzyl)-4-phenylpiperazine

Cat. No.: B4933141
CAS No.: 198707-65-2
M. Wt: 331.2 g/mol
InChI Key: QDSUWCFUDBSVMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-bromobenzyl)-4-phenylpiperazine (BBPP) is a chemical compound that belongs to the class of piperazine derivatives. It is a potent and selective agonist of the serotonin 5-HT1A receptor, which is a subtype of the serotonin receptor family. BBPP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Mechanism of Action

1-(2-bromobenzyl)-4-phenylpiperazine acts as a selective agonist of the serotonin 5-HT1A receptor, which is a subtype of the serotonin receptor family. The activation of the 5-HT1A receptor has been shown to have anxiolytic, antidepressant, and antipsychotic effects. This compound has also been shown to modulate the activity of other neurotransmitter systems, including the dopamine and glutamate systems.
Biochemical and physiological effects:
This compound has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. It has also been shown to modulate the activity of other neurotransmitter systems, including the dopamine and glutamate systems. This compound has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

1-(2-bromobenzyl)-4-phenylpiperazine has several advantages for lab experiments, including its high potency and selectivity for the 5-HT1A receptor, its ability to cross the blood-brain barrier, and its low toxicity. However, this compound also has some limitations for lab experiments, including its limited solubility in water and its high cost.

Future Directions

There are several future directions for the research on 1-(2-bromobenzyl)-4-phenylpiperazine. One potential direction is the development of more efficient and cost-effective synthesis methods for this compound. Another potential direction is the investigation of the potential therapeutic applications of this compound in other neurological and psychiatric disorders, such as bipolar disorder and post-traumatic stress disorder. Additionally, further research is needed to better understand the mechanism of action of this compound and its effects on other neurotransmitter systems.

Synthesis Methods

1-(2-bromobenzyl)-4-phenylpiperazine can be synthesized using various methods, including the Buchwald-Hartwig amination reaction, the Suzuki-Miyaura coupling reaction, and the Ullmann reaction. The most commonly used method for the synthesis of this compound is the Buchwald-Hartwig amination reaction. This method involves the reaction of 1-(2-bromobenzyl)piperazine with phenylboronic acid in the presence of a palladium catalyst and a base.

Scientific Research Applications

1-(2-bromobenzyl)-4-phenylpiperazine has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, and schizophrenia. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. This compound has also been studied for its potential use in the treatment of drug addiction and withdrawal symptoms.

Properties

IUPAC Name

1-[(2-bromophenyl)methyl]-4-phenylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN2/c18-17-9-5-4-6-15(17)14-19-10-12-20(13-11-19)16-7-2-1-3-8-16/h1-9H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDSUWCFUDBSVMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2Br)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40385540
Record name Piperazine, 1-[(2-bromophenyl)methyl]-4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40385540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198707-65-2
Record name Piperazine, 1-[(2-bromophenyl)methyl]-4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40385540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.